6-(bromomethyl)-2H-chromen-2-one 6-(bromomethyl)-2H-chromen-2-one
Brand Name: Vulcanchem
CAS No.: 50465-95-7
VCID: VC11990938
InChI: InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2
SMILES: C1=CC2=C(C=CC(=O)O2)C=C1CBr
Molecular Formula: C10H7BrO2
Molecular Weight: 239.06 g/mol

6-(bromomethyl)-2H-chromen-2-one

CAS No.: 50465-95-7

Cat. No.: VC11990938

Molecular Formula: C10H7BrO2

Molecular Weight: 239.06 g/mol

* For research use only. Not for human or veterinary use.

6-(bromomethyl)-2H-chromen-2-one - 50465-95-7

Specification

CAS No. 50465-95-7
Molecular Formula C10H7BrO2
Molecular Weight 239.06 g/mol
IUPAC Name 6-(bromomethyl)chromen-2-one
Standard InChI InChI=1S/C10H7BrO2/c11-6-7-1-3-9-8(5-7)2-4-10(12)13-9/h1-5H,6H2
Standard InChI Key LGVQLJNXNWRMNU-UHFFFAOYSA-N
SMILES C1=CC2=C(C=CC(=O)O2)C=C1CBr
Canonical SMILES C1=CC2=C(C=CC(=O)O2)C=C1CBr

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

6-(Bromomethyl)-2H-chromen-2-one belongs to the coumarin family, characterized by a benzopyrone backbone. The bromomethyl substituent at the 6-position introduces a reactive site for nucleophilic substitution, enabling diverse functionalization. Key structural parameters include:

PropertyValueSource Citation
Molecular formulaC10H7BrO2\text{C}_{10}\text{H}_{7}\text{BrO}_{2}
Molecular weight239.065 g/mol
Exact mass237.963 Da
LogP (partition coeff.)2.687
Topological polar SA30.21 Ų

The bromine atom’s electronegativity (2.96 on the Pauling scale) enhances the electrophilicity of the methyl group, facilitating reactions with amines, thiols, and other nucleophiles .

Spectral Characteristics

While the provided sources lack explicit spectral data for 6-(bromomethyl)-2H-chromen-2-one, analogous bromocoumarins exhibit distinct NMR and IR profiles. For example, 6-bromo-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one shows carbonyl stretches at 1727 cm1^{-1} and C-Br vibrations near 650 cm1^{-1} . 1H^1\text{H}-NMR typically displays aromatic protons between δ 7.2–8.5 ppm and methylene protons (CH2_2Br) as singlets near δ 4.3–4.7 ppm .

Synthesis and Manufacturing

Bromination of 6-Methylcoumarin

The most common synthesis involves radical bromination of 6-methyl-2H-chromen-2-one (7) using NN-bromosuccinimide (NBS) in carbon tetrachloride (CCl4_4) under reflux :

Reaction Conditions

  • Substrate: 6-Methylcoumarin (1.00 g, 6.24 mmol)

  • Reagents: NBS (1.11 g, 6.24 mmol), AIBN (102 mg, 0.624 mmol)

  • Solvent: CCl4_4 (25 mL)

  • Temperature: 90°C (reflux)

  • Duration: 10 hours

This method achieves moderate yields (~70%) but requires careful purification via column chromatography (petroleum ether:ethyl acetate = 5:1) .

Alternative Routes

Patent literature (WO2006/26368 A2) describes scalable protocols using bromine gas or HBr in acetic acid, though these methods risk over-bromination . Microwave-assisted bromination has been explored for reduced reaction times but remains experimental.

Reactivity and Derivative Synthesis

Nucleophilic Substitution

The bromomethyl group undergoes facile displacement with nucleophiles, enabling access to:

  • Dithiocarbamates: Reaction with amines and carbon disulfide (CS2_2) yields coumarin-dithiocarbamate hybrids like ID-1–ID-20, which exhibit IC50_{50} values of 1.2–8.7 µM against HCT116 colorectal cancer cells .

  • Heterocyclic Amines: Treatment with pyrazolo[1,5-a]pyrimidine precursors produces compounds such as 7c, showing IC50_{50} = 2.70 µM against HepG2 liver cancer .

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura couplings with arylboronic acids introduce biaryl motifs, enhancing π-stacking interactions in DNA intercalators. For example, coupling with 4-methoxyphenylboronic acid yields derivatives with improved topoisomerase II inhibition .

Pharmaceutical Applications

Anticancer Agents

Key Derivatives and Activities

Compound ClassTarget Cell LineIC50_{50} (µM)Citation
Coumarin-dithiocarbamateHCT116 (CRC)1.2–8.7
Pyrazolo[1,5-a]pyrimidineHepG2 (liver)2.70
1,3,4-ThiadiazoleHepG24.90

Mechanistic studies suggest these compounds induce apoptosis via mitochondrial depolarization and caspase-3 activation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator